2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide
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Overview
Description
Synthesis Analysis
In a study, four nicotinamide derivatives, including 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1), were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . The synthesis involved the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline .Scientific Research Applications
Antibacterial Properties
This compound has garnered interest due to its potential antibacterial activity. Researchers have investigated its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits inhibitory effects on bacterial growth, making it a candidate for novel antimicrobial agents .
Anti-Biofilm Activity
Biofilms, which are complex microbial communities, pose challenges in healthcare and industrial settings. Some studies have explored the ability of 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide to disrupt biofilm formation. Its anti-biofilm properties could have implications in wound care, medical device coatings, and water treatment .
Structural Insights
The crystal structure of this compound has been elucidated, providing valuable information for drug design and optimization. Researchers have analyzed its molecular arrangement, bond angles, and intermolecular interactions. Such insights aid in predicting its behavior in biological systems .
Mechanism of Action
Understanding how this compound interacts with cellular targets is crucial. Computational studies have explored its binding sites and potential mechanisms of action. Investigating its impact on specific enzymes or receptors could reveal novel therapeutic pathways .
Pharmacokinetics and Toxicity
Researchers have assessed the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, toxicity studies help evaluate its safety profile. These findings guide further development and clinical trials .
Synergistic Combinations
Exploring synergies with existing antibiotics or other compounds is essential. Researchers investigate whether 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide enhances the efficacy of standard antimicrobial agents. Combination therapies may combat antibiotic resistance .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of nicotinamide, which is known to interact with various biological targets . .
Mode of Action
As a derivative of nicotinamide, it may share some of the interactions that nicotinamide has with biological targets
Biochemical Pathways
Nicotinamide, a related compound, is a component of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in various biochemical pathways . .
Result of Action
Nicotinamide and its derivatives have been studied for their diverse biological and clinical applications . .
properties
IUPAC Name |
2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-10-3-1-2-4-12(10)16-13(18)9-6-5-8(17(19)20)7-11(9)15/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLRZPNNAJHBDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide |
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